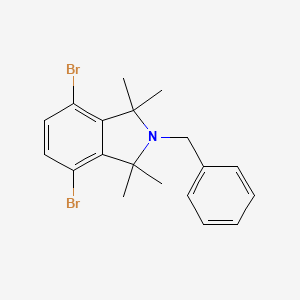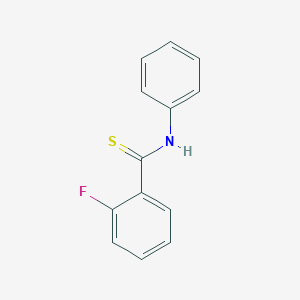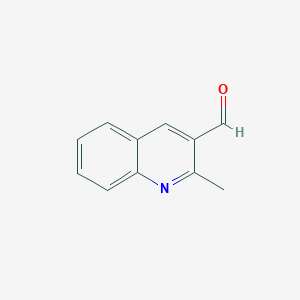
2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline is a synthetic organic compound that belongs to the class of isoindolines. Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of two bromine atoms at positions 4 and 7, a benzyl group at position 2, and four methyl groups at positions 1, 1, 3, and 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline typically involves the following steps:
Bromination: The starting material, 1,1,3,3-tetramethylisoindoline, is subjected to bromination using bromine in the presence of a suitable catalyst such as iron or hydrobromic acid. This step introduces bromine atoms at positions 4 and 7.
Benzylation: The brominated intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the benzyl group at position 2.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
科学的研究の応用
2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: Used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline involves its interaction with specific molecular targets and pathways. The benzyl group and bromine atoms play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications and the biological context.
類似化合物との比較
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Similar in structure due to the presence of bromine atoms at positions 4 and 7.
4,7-Dibromo-2,1,3-benzoselenadiazole: Another compound with bromine atoms at positions 4 and 7 but with a different heterocyclic core.
Uniqueness
2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline is unique due to the combination of its benzyl group, bromine atoms, and tetramethyl substitution pattern. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
特性
分子式 |
C19H21Br2N |
|---|---|
分子量 |
423.2 g/mol |
IUPAC名 |
2-benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindole |
InChI |
InChI=1S/C19H21Br2N/c1-18(2)16-14(20)10-11-15(21)17(16)19(3,4)22(18)12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
InChIキー |
KBYRRCXBFOKRRP-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2C(N1CC3=CC=CC=C3)(C)C)Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13039138.png)












![(1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039215.png)
